molecular formula C22H20N2O4 B4480142 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B4480142
M. Wt: 376.4 g/mol
InChI Key: SZTNAAANQHQOCP-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furochromene core: This is achieved through a series of cyclization reactions involving appropriate precursors.

    Functionalization of the core: Introduction of the 3,5-dimethyl and 7-oxo groups is carried out using specific reagents under controlled conditions.

    Attachment of the pyridin-4-ylmethyl group: This step involves nucleophilic substitution reactions to attach the pyridin-4-ylmethyl group to the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
  • 3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
  • 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one

Uniqueness

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-13-12-27-19-10-20-18(9-17(13)19)14(2)16(22(26)28-20)3-4-21(25)24-11-15-5-7-23-8-6-15/h5-10,12H,3-4,11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTNAAANQHQOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide
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3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide
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3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide
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3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide
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3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide
Reactant of Route 6
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide

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